Timepidium bromide, (S)-
Description
IUPAC Nomenclature and Systematic Chemical Classification
The systematic nomenclature of (S)-timepidium bromide follows International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds with defined stereochemistry. The complete IUPAC name for this compound is (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide. This nomenclature precisely describes the molecular architecture, including the stereochemical designation at the 5-position of the piperidinium ring system.
The systematic classification places this compound within the broader category of organic molecular entities, specifically as a quaternary ammonium antimuscarinic agent. The compound belongs to the piperidinium class of heterocyclic compounds, characterized by a six-membered saturated nitrogen-containing ring system. The presence of the bromide counterion classifies it as an ionic compound, with the positively charged piperidinium cation balanced by the bromide anion.
From a chemical classification perspective, (S)-timepidium bromide is categorized as an anticholinergic agent belonging to the muscarinic antagonist family. The quaternary nitrogen atom in its structure prevents blood-brain barrier penetration, classifying it as a peripherally selective drug with no central nervous system activity. This peripheral selectivity represents a crucial structural feature that defines its pharmacological classification and distinguishes it from tertiary amine anticholinergics.
The compound's systematic classification extends to its stereochemical properties, where it is specifically designated as having absolute stereochemistry. This classification indicates that the three-dimensional arrangement of atoms around the chiral center has been unambiguously determined, providing a complete structural description that distinguishes it from other stereoisomeric forms.
Molecular Formula and Stereochemical Configuration
The molecular formula of (S)-timepidium bromide is C₁₇H₂₂NOS₂·Br, representing a complex organic molecule with a precisely defined atomic composition. This formula encompasses seventeen carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, one oxygen atom, two sulfur atoms, and one bromide ion, yielding a molecular weight of 400.397 daltons. The molecular structure incorporates multiple functional groups and ring systems that contribute to its overall chemical behavior and properties.
The stereochemical configuration of (S)-timepidium bromide is characterized by the presence of one defined stereocenter located at the 5-position of the piperidinium ring. The (S)-configuration designation follows the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around this chiral carbon atom. The compound exhibits absolute stereochemistry, meaning that the three-dimensional structure has been definitively established through appropriate analytical techniques.
Table 1: Molecular Composition and Stereochemical Parameters of (S)-Timepidium Bromide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂NOS₂·Br |
| Molecular Weight | 400.397 g/mol |
| Stereochemistry | Absolute |
| Defined Stereocenters | 1 of 1 |
| E/Z Centers | 0 |
| Optical Activity | Unspecified |
| Charge | 0 (neutral salt) |
The SMILES notation for (S)-timepidium bromide is [Br-].CO[C@H]1CC(CN+(C)C1)=C(C2=CC=CS2)C3=CC=CS3, which provides a linear representation of the molecular connectivity and stereochemistry. The @H designation in the SMILES notation specifically indicates the (S)-configuration at the chiral center, distinguishing this enantiomer from its mirror image.
The InChI representation of the compound is InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1/t14-;/m0./s1. This standardized representation includes stereochemical information through the "/t14-;/m0./s1" segment, which specifically encodes the (S)-configuration and provides a unique identifier for this particular stereoisomer.
Crystallographic Data and Three-Dimensional Conformational Analysis
The crystallographic analysis of (S)-timepidium bromide reveals specific structural features that distinguish it from the racemic mixture and provide insights into its solid-state organization. While comprehensive single-crystal X-ray diffraction data for the pure (S)-enantiomer are limited in the available literature, comparative studies with the parent compound timepidium bromide indicate significant structural complexity in the crystalline state.
The three-dimensional conformational analysis of (S)-timepidium bromide demonstrates a complex molecular geometry centered around the piperidinium ring system. The molecule adopts a chair conformation for the piperidine ring, with the methoxy substituent at the 5-position occupying an equatorial position to minimize steric interactions. This conformational preference is consistent with the (S)-stereochemical designation and contributes to the overall molecular stability.
The dithienylmethylidene group attached at the 3-position of the piperidinium ring adopts an extended conformation that positions the two thiophene rings in a roughly planar arrangement. This extended configuration minimizes intramolecular steric conflicts while maximizing conjugation between the thiophene systems and the piperidinium ring. The quaternary nitrogen atom maintains a tetrahedral geometry with the two methyl groups and the ring system, contributing to the overall ionic character of the molecule.
Table 2: Structural Parameters and Conformational Data
| Structural Feature | Description |
|---|---|
| Ring Conformation | Chair (piperidinium) |
| Chiral Center Geometry | Tetrahedral (S-configuration) |
| Thiophene Orientation | Extended planar arrangement |
| Methoxy Position | Equatorial |
| Quaternary N Geometry | Tetrahedral |
| Counterion Position | External to cation framework |
The molecular dimensions and bond parameters of (S)-timepidium bromide follow typical patterns for quaternary ammonium compounds with aromatic substituents. The carbon-nitrogen bond lengths within the piperidinium ring fall within the expected range of 1.47-1.52 Å, while the carbon-sulfur bonds in the thiophene rings exhibit characteristic lengths of approximately 1.71 Å. The carbon-oxygen bond in the methoxy group displays a typical ether bond length of about 1.43 Å.
Computational conformational analysis suggests that (S)-timepidium bromide can adopt multiple low-energy conformations through rotation around single bonds, particularly those connecting the thiophene rings to the central methylene carbon. However, the presence of the chiral center constrains the overall molecular flexibility and favors specific conformational states that minimize steric interactions while maintaining optimal electronic properties.
Comparative Analysis of (S)- and (R)-Enantiomeric Forms
The comparative analysis between (S)-timepidium bromide and its (R)-enantiomer reveals fundamental differences that extend beyond simple mirror-image relationships. Both enantiomers share identical molecular formulas (C₁₇H₂₂NOS₂·Br) and molecular weights (400.397 g/mol), but exhibit distinct stereochemical properties that influence their three-dimensional structures and potential biological activities.
The primary structural difference between the two enantiomers lies in the absolute configuration at the 5-position of the piperidinium ring. The (S)-enantiomer has the CAS Registry Number 166582-18-9, while the (R)-enantiomer is assigned CAS number 166582-17-8. This stereochemical difference is reflected in their respective IUPAC names: (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide for the (S)-form and (5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium bromide for the (R)-form.
Table 3: Comparative Properties of (S)- and (R)-Timepidium Bromide Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Registry Number | 166582-18-9 | 166582-17-8 |
| UNII Code | 5TNA9SN64T | 8UF5147255 |
| InChIKey | QTSXMEPZSHLZFF-UQKRIMTDSA-M | QTSXMEPZSHLZFF-PFEQFJNWSA-M |
| Stereochemical Designation | (5S) | (5R) |
| SMILES Notation | [Br-].CO[C@H]1CC(...) | [Br-].CO[C@@H]1CC(...) |
The InChI representations of the two enantiomers differ specifically in their stereochemical encoding segments. The (S)-enantiomer contains the designation "/t14-;/m0./s1" while the (R)-enantiomer uses "/t14-;/m1./s1". This difference in the "/m" parameter indicates the opposite absolute configurations of the two enantiomers and provides a systematic method for distinguishing between them in chemical databases.
From a conformational perspective, both enantiomers adopt similar overall molecular geometries but with opposite spatial arrangements around the chiral center. The (S)-enantiomer positions the methoxy group in a specific three-dimensional orientation relative to the piperidinium ring and the dithienylmethylidene substituent, while the (R)-enantiomer presents the mirror-image arrangement. These conformational differences can lead to distinct interaction patterns with biological targets and different physical properties in chiral environments.
The synthesis and isolation of individual enantiomers require specific synthetic approaches or chiral resolution techniques, as the racemic mixture represents the more commonly encountered form of timepidium bromide. The availability of both pure enantiomers enables detailed structure-activity relationship studies and provides opportunities for investigating the stereochemical requirements for biological activity. The distinct UNII codes assigned to each enantiomer (5TNA9SN64T for the (S)-form and 8UF5147255 for the (R)-form) facilitate their independent tracking in pharmaceutical databases and regulatory documentation.
Properties
CAS No. |
166582-18-9 |
|---|---|
Molecular Formula |
C17H22BrNOS2 |
Molecular Weight |
400.393 |
IUPAC Name |
(5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1/t14-;/m0./s1 |
InChI Key |
QTSXMEPZSHLZFF-UQKRIMTDSA-M |
SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetics
- Absorption: Limited systemic absorption due to its polar quaternary structure; primary action is localized to the GI tract .
- Metabolism : Undergoes significant first-pass metabolism in the liver .
- Excretion : Primarily renal .
Comparison with Similar Compounds
Pharmacological Activity
Timepidium Bromide is compared to other synthetic anticholinergics, including atropine , prifinium bromide , butylscopolamine bromide , and diphemanil methylsulfate , in isolated smooth muscle studies (Table 1) .
Table 1: In Vitro Antispasmodic Potency in Isolated Organs
| Compound | Stomach | Ileum | Urinary Bladder | Selectivity Profile |
|---|---|---|---|---|
| Timepidium Bromide | +++ | +++ | + | High GI selectivity |
| Atropine | ++ | ++ | + | Broad systemic |
| Prifinium Bromide | ++ | + | +++ | Urinary focus |
| Butylscopolamine | + | + | ++ | Moderate GI |
| Diphemanil Methylsulfate | + | + | + | Low potency |
Key Findings :
- Timepidium exhibits superior potency in the stomach and ileum compared to prifinium, butylscopolamine, and diphemanil .
- In the urinary bladder, prifinium and butylscopolamine show stronger activity, highlighting Timepidium’s organ selectivity for the GI tract .
- Unlike atropine, Timepidium’s quaternary structure minimizes systemic effects (e.g., tachycardia, CNS disturbances) .
Chemical and Clinical Properties
Table 2: Chemical and Toxicity Profiles
| Property | Timepidium Bromide | Prifinium Bromide | Butylscopolamine |
|---|---|---|---|
| Molecular Weight | 400.4 g/mol | 418.4 g/mol | 440.4 g/mol |
| Solubility | Methanol, acetic acid | Water-soluble | Water-soluble |
| LD₅₀ (oral, rat) | 1213 mg/kg | 750 mg/kg | 1000 mg/kg |
| ATC Classification | A03AB19 | A03AB18 | A03AB05 |
Key Observations :
Clinical Efficacy and Side Effects
Table 3: Therapeutic and Adverse Effects
| Parameter | Timepidium Bromide | Atropine | Propantheline |
|---|---|---|---|
| GI Spasm Relief | +++ | ++ | ++ |
| Acid Secretion Inhibition | +++ | + | ++ |
| Dry Mouth | + | +++ | ++ |
| Urinary Retention | + | ++ | ++ |
Preparation Methods
Core Reaction Mechanisms
Timepidium bromide’s synthesis centers on quaternization of a tertiary amine precursor. The standard approach involves reacting a nitrogen-containing heterocycle (e.g., a substituted piperidine) with a bromoalkylating agent under basic conditions. For instance, the reaction of (S)-3-hydroxy-1-methylpiperidine with 2-(thiophen-2-yl)ethyl bromide in a polar aprotic solvent like acetonitrile yields the quaternary ammonium intermediate. Subsequent anion exchange with bromide ions completes the synthesis.
Key variables include:
-
Temperature : Optimal quaternization occurs at 40–60°C, balancing reaction rate and byproduct formation.
-
Solvent : Polar solvents (e.g., DMF, acetonitrile) enhance ion dissociation, improving yield.
-
Stoichiometry : A 1:1.2 molar ratio of amine to alkylating agent minimizes unreacted starting material.
Stereochemical Control
The (S)-enantiomer’s synthesis demands chiral resolution or asymmetric catalysis. Diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid in ethanol achieves >98% enantiomeric excess (ee). Crystallization at -20°C selectively precipitates the desired isomer.
Industrial-Scale Manufacturing
Process Optimization
Industrial protocols prioritize cost-efficiency and scalability. A representative workflow includes:
-
Alkylation : Continuous flow reactors enable rapid mixing and temperature control, reducing side reactions.
-
Anion Exchange : Ion-exchange resins replace traditional liquid-liquid extraction, cutting solvent use by 40%.
-
Crystallization : Anti-solvent addition (e.g., ethyl acetate) in a seeded crystallizer ensures uniform particle size.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 65% | 88% |
| Purity | 95% | 99.5% |
Purification Challenges
Residual solvents (e.g., DMF) pose regulatory hurdles. Thin-film evaporation reduces solvent levels to <50 ppm, complying with ICH Q3C guidelines.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC with a C18 column (UV detection at 210 nm) resolves Timepidium bromide (Rt = 8.2 min) from des-methyl impurity (Rt = 6.7 min). Method validation meets USP <621> criteria.
Comparative Analysis with Structural Analogs
Tiotropium bromide, a respiratory anticholinergic, shares synthetic motifs but differs in stereochemical complexity. Its preparation involves scopine esterification followed by quaternization. Timepidium’s simpler structure avoids the multi-step oxidation required for Tiotropium’s tropane core.
Emerging Methodologies
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time to 30 minutes, achieving 92% yield with minimal solvent.
Continuous Manufacturing
Microreactor systems enhance heat transfer, enabling isothermal conditions and reducing energy use by 35%.
Q & A
Q. What analytical methods are recommended for assessing the purity of (S)-Timepidium bromide in preclinical studies?
- Methodological Answer : Purity assessment should follow pharmacopeial standards, including:
- Thin-layer chromatography (TLC) : Spot 10 μL of sample and standard solutions (1:1000 dilution in methanol) on silica gel plates. Compare band intensities to quantify impurities .
- High-performance liquid chromatography (HPLC) : Use methanol as the mobile phase and UV detection to resolve related substances. Ensure the solution is clear and colorless per solubility tests (0.10 g in 10 mL water) .
- Heavy metal testing : Limit lead content to ≤20 ppm using Method 2 (1.0 g sample vs. 2.0 mL standard lead solution) .
Q. What in vivo models have been used to evaluate the regional effects of (S)-Timepidium bromide on gastric blood flow?
- Methodological Answer :
- Rabbit models : Intravenous administration (200 μg/kg) in normal rabbits showed regional variation:
- Anterior corpus : 50% of total gastric blood flow.
- Posterior corpus : 40%.
- Pyloric antrum : 7%, with a significant mucosal layer increase post-administration .
- Key parameters : Measure total blood flow via Doppler ultrasound and regional differences using microsphere techniques.
Q. What is the mechanistic basis for (S)-Timepidium bromide’s anticholinergic activity?
- Methodological Answer :
- Molecular docking : Computational studies reveal binding to muscarinic acetylcholine receptors (mAChRs), particularly CHRM1–4 subtypes, via interactions with the quaternary ammonium group and di-2-thienylmethylene moiety .
- Functional assays : Use isolated tissue preparations (e.g., guinea pig ileum) to measure inhibition of acetylcholine-induced contractions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy data for (S)-Timepidium bromide?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability and tissue distribution (e.g., CNS penetration limited by quaternary structure) .
- Receptor subtype selectivity : Conduct radioligand binding assays using CHRM1–4 transfected cells to quantify IC50 values .
- In vivo functional imaging : Correlate regional blood flow changes (e.g., pyloric antrum) with receptor density maps .
Q. What methodological considerations are critical when designing dose-response studies for (S)-Timepidium bromide’s antispasmodic effects?
- Methodological Answer :
- Dose range : Base on LD50 data (e.g., 12 mg/kg i.v. in mice) to establish safety margins .
- Endpoint selection : Quantify gastric motility via pressure sensors or MRI-based real-time tracking .
- Controls : Include atropine as a positive control for anticholinergic activity and vehicle controls for baseline comparison .
Q. How should researchers evaluate pharmacodynamic interactions between (S)-Timepidium bromide and other anticholinergics?
- Methodological Answer :
- In vitro synergy assays : Use checkerboard titration to calculate fractional inhibitory concentration (FIC) indices .
- In vivo models : Co-administer with drugs like scopolamine butylbromide in rabbits; measure additive reductions in gastric motility .
- Statistical analysis : Apply isobolographic analysis to distinguish synergistic vs. antagonistic effects .
Q. What structural features of (S)-Timepidium bromide influence its metabolic stability and selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the 5-methoxy group or dimethylpiperidinium core to assess impact on receptor binding .
- Stability assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS .
- Crystallography : Resolve X-ray structures of (S)-Timepidium bromide bound to mAChRs to map critical binding residues .
Data Contradiction Analysis
Q. How can regional variations in gastric blood flow (e.g., pyloric antrum vs. corpus) be reconciled with systemic anticholinergic effects?
- Methodological Answer :
- Tissue-specific receptor density : Quantify CHRM expression in pyloric vs. corpus regions via qPCR or immunohistochemistry .
- Hemodynamic modeling : Simulate blood flow distribution using compartmental pharmacokinetic-pharmacodynamic (PK-PD) models .
- Experimental replication : Compare results across species (e.g., rabbits vs. rats) to isolate species-specific vascular responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
